molecular formula C16H11NO3S2 B2595075 (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299950-41-7

(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2595075
CAS No.: 299950-41-7
M. Wt: 329.39
InChI Key: YQSDYUUZZXFCLT-ZROIWOOFSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H11NO3S2 and its molecular weight is 329.39. The purity is usually 95%.
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Scientific Research Applications

Hetero-Diels–Alder Reaction and Synthesis

Velikorodov et al. (2017) demonstrated the hetero-Diels–Alder reaction of 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine, leading to the formation of compounds with potential for further pharmaceutical application due to their unique structural features Velikorodov, A. V., Shustova, E., & Kovalev, V. B. (2017). Russian Journal of Organic Chemistry.

Antimicrobial Applications

Gouda et al. (2010) utilized key intermediates for synthesizing various thiazolidin-4-one derivatives, which were evaluated for their antimicrobial properties, showcasing the potential of these compounds in fighting bacterial and fungal infections Gouda, M., Berghot, M. A., Shoeib, A., & Khalil, A. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements.

Antitumor Activity

Horishny and Matiychuk (2021) investigated the antitumor activity of thiazolidinone derivatives, finding moderate activity against human cancer cell lines, indicating the potential use of these compounds in cancer treatment Horishny, V., & Matiychuk, V. (2021). Russian Journal of Organic Chemistry.

Antibacterial and Antifungal Activity

Chopde et al. (2017) synthesized novel thiazolidinone derivatives and evaluated their antibacterial and antifungal activity, demonstrating their potential as leads for the development of new antimicrobial agents Chopde, H. N., Pandhurnekar, C., Meshram, J., & Pagadala, R. (2017). Journal of Heterocyclic Chemistry.

Protein Kinase Inhibition

Bourahla et al. (2021) reported on the synthesis of thiazolidin-4-ones as inhibitors of protein kinase DYRK1A, identifying compounds with nanomolar activity and highlighting their potential for treating neurological or oncological disorders Bourahla, K., Guihéneuf, S., Limanton, E., Paquin, L., Le Guével, R., Charlier, T., Rahmouni, M., Durieu, E., Lozach, O., Carreaux, F., Meijer, L., & Bazureau, J. (2021). Pharmaceuticals.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSDYUUZZXFCLT-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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